molecular formula C10H8ClFN2O B1459584 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1594124-36-3

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1459584
CAS RN: 1594124-36-3
M. Wt: 226.63 g/mol
InChI Key: VVIJHQARLQKJGO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorobenzyl)piperazine” is a chemical compound with the empirical formula C11H14ClFN2. It has a molecular weight of 228.69 .


Molecular Structure Analysis

The SMILES string for “1-(2-Chloro-6-fluorobenzyl)piperazine” is Fc1cccc(Cl)c1CN2CCNCC2 . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5470 (lit.) and a density of 1.202 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Fluoro-Substituted Compounds: A study details the synthesis of fluoro-substituted chromeno and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones, showcasing a method that could potentially involve compounds with structural similarities to "1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol" (Holzer et al., 2010). This research demonstrates the compound's potential in synthesizing novel organic molecules with fluorinated components, which are of interest in the development of pharmaceuticals and agrochemicals due to their unique properties.

Pharmacological Applications

  • Anti-Cancer Activity: Research into fluoro-substituted benzo[b]pyran compounds, structurally related to the compound of interest, has shown anti-lung cancer activity. This suggests a potential application of "1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol" in developing new anticancer agents (Hammam et al., 2005).

Material Science and Ligand Development

  • Fluorinated Poly(pyrazole) Ligands: The synthesis and characterization of fluorinated bis(pyrazoles) have been reported, indicating the use of similar compounds in the development of materials with specific optical properties. These compounds have potential applications in creating new materials for electronic devices (Pedrini et al., 2020).

Antibacterial and Antimicrobial Studies

  • Antimicrobial Activity: Synthesis and evaluation of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles for their antibacterial activity were explored. This research underscores the potential of "1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol" derivatives in antimicrobial drug development (Gadakh et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIJHQARLQKJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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